N-methyl-6-phenylpyridazin-3-amine
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Overview
Description
“N-methyl-6-phenylpyridazin-3-amine” is a chemical compound with the CAS Number: 14966-92-8 . It has a molecular weight of 185.23 and is typically stored at room temperature . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11N3/c1-12-11-8-7-10 (13-14-11)9-5-3-2-4-6-9/h2-8H,1H3, (H,12,14) . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm^3 . Its boiling point is 403.0±25.0 °C at 760 mmHg . The compound has a molar refractivity of 51.3±0.3 cm^3 , and its polar surface area is 52 Å^2 .Scientific Research Applications
Antimycobacterial Activity
A study conducted by Japelj et al. (2005) synthesized a series of alkyl 1-heteroaryl-1H-1,2,3-triazole-4-carboxylates, including N-methyl-6-phenylpyridazin-3-amine derivatives, and evaluated their antimycobacterial activity. The research found that n-pentyl 1-(6-phenylpyridazin-3-yl)-1H-1,2,3-triazole-4-carboxylate showed significant antimycobacterial properties with a minimum inhibitory concentration of 3.13 μg/ml (Japelj et al., 2005).
Neurotoxicity Studies
In the study of neurotoxicity associated with environmental pyridines, Ansher et al. (1986) discovered that amine N-methyltransferases could N-methylate 4-phenylpyridine to form neurotoxic compounds. This finding suggests a potential role for this compound in the study of neurotoxic mechanisms (Ansher et al., 1986).
Synthesis of N-Methyl- and N-Alkylamines
A 2018 study by Senthamarai et al. focused on the synthesis of N-methyl- and N-alkylamines, which are crucial in various life-science molecules. The study utilized nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the synthesis of various N-methyl- and N-alkylamines, including derivatives of this compound (Senthamarai et al., 2018).
Molecular Characterization
Kavanagh et al. (2013) characterized N-methyl-3-phenyl-norbornan-2-amine, a structurally related compound to this compound. This study highlights the importance of detailed molecular characterization in understanding the properties and potential applications of such compounds (Kavanagh et al., 2013).
Anticancer Activities
Demirci and Demirbas (2019) synthesized novel Mannich bases from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine and tested their anticancer activities against prostate cancer cell lines. This study signifies the potential of this compound derivatives in anticancer research (Demirci & Demirbas, 2019).
Safety and Hazards
Future Directions
Pyridazine and pyridazinone derivatives have been shown to have numerous practical applications . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially available drugs and agrochemicals .
Mechanism of Action
Target of Action
N-methyl-6-phenylpyridazin-3-amine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of Action
It’s known that pyridazinone derivatives can interact with various biological targets, leading to a wide range of pharmacological activities . For instance, some pyridazinone derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Properties
IUPAC Name |
N-methyl-6-phenylpyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-12-11-8-7-10(13-14-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOAWXCYDZAVBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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